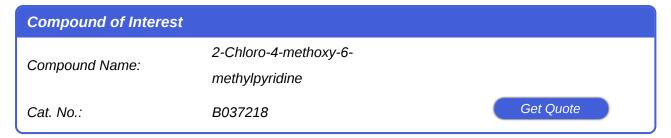


A Comprehensive Technical Guide to 2-Chloro-4methoxy-6-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methoxy-6-methylpyridine is a substituted pyridine derivative that serves as a crucial intermediate in advanced chemical synthesis. Its unique structural arrangement, featuring a reactive chlorine atom activated by the pyridine ring nitrogen, makes it a valuable building block in medicinal chemistry and drug discovery programs. This document provides an in-depth overview of its physicochemical properties, reactivity, synthesis protocols, and potential applications, tailored for professionals in the scientific research and development fields.

Core Physicochemical Properties

The fundamental properties of **2-Chloro-4-methoxy-6-methylpyridine** are summarized below. While experimental data for certain properties of this specific isomer are not extensively published, data from analogous compounds provide valuable context.



Property	Value	Source
CAS Number	1227578-45-1	[1][2][3]
Molecular Formula	C7H8CINO	[1]
Molecular Weight	157.60 g/mol	[1]
IUPAC Name	2-chloro-4-methoxy-6- methylpyridine	N/A
Appearance	Data not available (likely a solid or liquid)	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Expected to have reduced aqueous solubility due to methyl and methoxy groups compared to simpler pyridines. [1]	[1]
Density	Data not available	N/A
рКа	Data not available	N/A
LogP	Data not available	N/A

Spectroscopic and Analytical Data

Characterization of **2-Chloro-4-methoxy-6-methylpyridine** is typically achieved through standard spectroscopic methods. While specific spectra for this compound are proprietary to chemical suppliers, the expected analytical techniques are listed.



Technique	Purpose
¹ H and ¹³ C NMR	Structural elucidation and confirmation of proton and carbon environments.
Mass Spectrometry (MS)	Determination of molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy	Identification of functional groups (C-Cl, C-O, C=N, C=C).
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.

Reactivity, Stability, and Handling Chemical Reactivity

The primary value of **2-Chloro-4-methoxy-6-methylpyridine** in synthesis lies in the reactivity of the chlorine atom at the 2-position.[1] This position is electronically activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. [4] This allows for the displacement of the chloride leaving group by a wide variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward pathway to diverse pyridine-based molecular scaffolds.[1]

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), chloropyridines are generally less reactive than their bromo- or iodo- counterparts, often requiring more specialized catalysts or harsher conditions.[4]

Stability and Storage

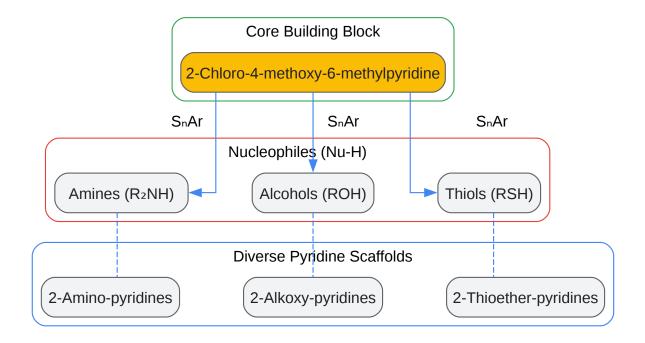
The presence of chloro and methoxy substituents generally enhances the thermal stability of the pyridine ring.[1] For optimal shelf-life, the compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture or light.

Role as a Synthetic Intermediate

2-Chloro-4-methoxy-6-methylpyridine is a versatile building block. The diagram below illustrates its central role in creating chemical diversity through nucleophilic aromatic



substitution.



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Synthetic utility via nucleophilic aromatic substitution (S_NAr).

Experimental Protocols: A Representative Synthesis

While the precise industrial synthesis of **2-Chloro-4-methoxy-6-methylpyridine** is proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established pyridine chemistry. The following multi-step protocol is a representative example and has not been optimized.

Objective: To synthesize **2-Chloro-4-methoxy-6-methylpyridine** from a commercially available precursor.

Materials:

• 4-hydroxy-6-methyl-2(1H)-pyridone



- Phosphorus oxychloride (POCl₃)
- Sodium methoxide (NaOMe)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Step 1: Dichlorination.
 - In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂), suspend 4-hydroxy-6-methyl-2(1H)-pyridone in an excess of phosphorus oxychloride (POCl₃).
 - Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
 - Carefully cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
 - Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.
 - Extract the aqueous layer three times with dichloromethane (DCM).
 - Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-6-methylpyridine.
- Step 2: Selective Methoxylation.



- Dissolve the crude 2,4-dichloro-6-methylpyridine in anhydrous methanol in a separate flask.
- Cool the solution to 0 °C in an ice bath.
- Add a solution of sodium methoxide (NaOMe) in methanol (typically one equivalent)
 dropwise to the cooled solution. The methoxide will preferentially attack the more reactive
 4-position.
- Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
- Once the reaction is complete, quench by adding water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue three times with DCM.
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

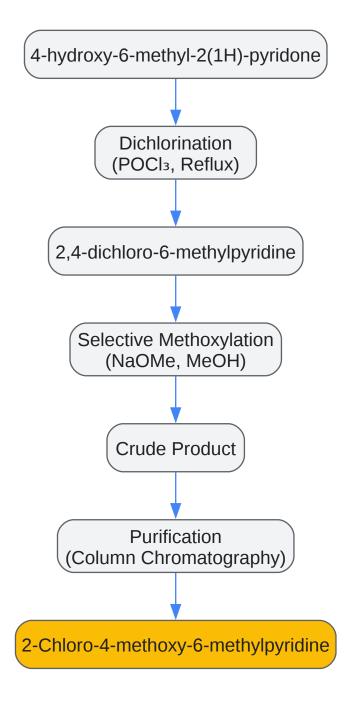
Purification:

 Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product, 2-Chloro-4-methoxy-6-methylpyridine.

Characterization:

 Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.





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A representative workflow for the synthesis of the title compound.

Biological Context and Applications

While **2-Chloro-4-methoxy-6-methylpyridine** is not typically an active pharmaceutical ingredient itself, it is a key precursor for synthesizing libraries of compounds for biological screening. Pyridine and pyrimidine cores are prevalent in numerous FDA-approved drugs and



are associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

In one specific study, **2-Chloro-4-methoxy-6-methylpyridine** was shown to inhibit methane monooxygenase, an enzyme involved in methane oxidation.[1] This suggests potential applications in biocatalysis or as a chemical probe, though its primary use remains in drug discovery as a versatile synthetic intermediate.[1]

Safety and Handling

Safety information for this specific compound is limited, but data from structurally similar halopyridines provides a basis for safe handling protocols.

Hazard Category	Description
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1]
Personal Protective Equipment (PPE)	Safety glasses, chemical-resistant gloves, lab coat. Work in a well-ventilated fume hood.

Conclusion

2-Chloro-4-methoxy-6-methylpyridine is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its key feature is a reactive C2-chloride that is readily displaced via SNAr reactions, enabling the efficient construction of diverse molecular libraries. While comprehensive public data on its physicochemical properties are sparse, its utility as a building block is well-established. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers engaged in the design and development of novel chemical entities.

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